molecular formula C9H14N6 B13630430 1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine

1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13630430
M. Wt: 206.25 g/mol
InChI Key: XEJFZNVGGVUZAN-UHFFFAOYSA-N
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Description

1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine is a complex organic compound that features a triazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the formation of the triazole and pyrazole rings followed by their coupling. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents. The pyrazole ring is often formed via a condensation reaction between hydrazines and 1,3-diketones. The final coupling step involves the reaction of the triazole and pyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Ethyl-5-methyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H14N6/c1-3-15-7(2)12-13-9(15)6-14-5-8(10)4-11-14/h4-5H,3,6,10H2,1-2H3

InChI Key

XEJFZNVGGVUZAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1CN2C=C(C=N2)N)C

Origin of Product

United States

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